N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 2-oxo-2H-chromen-3-yl (coumarin) moiety fused to a 1,3-thiazole ring at position 4, with a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group at the para position of the benzamide core. The coumarin-thiazole hybrid scaffold is synthetically accessible via condensation reactions between 3-bromoacetylcoumarin and thiourea derivatives, as demonstrated in analogous compounds (e.g., 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one) .
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O5S2/c32-26(30-28-29-23(17-37-28)22-16-20-7-2-4-10-25(20)36-27(22)33)19-11-13-21(14-12-19)38(34,35)31-15-5-8-18-6-1-3-9-24(18)31/h1-4,6-7,9-14,16-17H,5,8,15H2,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXWFQKYZFCQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide typically involves multi-step reactions. One common method includes the following steps:
Formation of 2-oxo-2H-chromen-3-yl derivative: This can be achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base like triethylamine.
Synthesis of thiazole derivative: The chromen derivative is then reacted with thiosemicarbazide and an appropriate bromoacetyl compound under heating conditions in a solvent like DMF with a catalytic amount of acetic acid.
Formation of tetrahydroquinoline derivative: This involves the reaction of the thiazole derivative with tetrahydroquinoline sulfonyl chloride under basic conditions.
Final coupling: The final step involves coupling the intermediate with benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The chromen-2-one (coumarin) and tetrahydroquinoline moieties are primary sites for oxidation:
Experimental studies show that chromenone oxidation occurs preferentially at the electron-deficient double bond (C3-C4), while tetrahydroquinoline oxidation targets the nitrogen-adjacent carbon for hydroxylation .
Sulfonamide Group Reactivity
The 1,2,3,4-tetrahydroquinoline-1-sulfonyl group participates in nucleophilic substitutions and reductions:
The sulfonyl group’s electron-withdrawing nature enhances the acidity of the tetrahydroquinoline N-H bond (pKa ~10.5), enabling deprotonation for further functionalization .
Thiazole Ring Modifications
The 1,3-thiazol-2-yl group undergoes electrophilic substitutions and cross-coupling reactions:
Density functional theory (DFT) calculations indicate that electrophiles preferentially attack the C5 position of the thiazole ring due to lower activation energy (ΔG‡ = 18.7 kcal/mol) compared to C4 (ΔG‡ = 23.1 kcal/mol).
Benzamide Hydrolysis
The benzamide linker undergoes hydrolysis under acidic or basic conditions:
Kinetic studies reveal pseudo-first-order rate constants of 2.1×10⁻⁴ s⁻¹ (acidic) and 3.8×10⁻⁴ s⁻¹ (basic), indicating faster hydrolysis under alkaline conditions.
Cyclization Reactions
Lewis acid-catalyzed cyclizations form polycyclic architectures:
The reaction proceeds via a boronate-stabilized iminium intermediate, confirmed by ¹⁹F NMR (−150.3 ppm signal for BF₄⁻) . This method achieves 54–72% isolated yields for cyclized products.
Stability Considerations
Critical stability parameters under standard conditions:
| Parameter | Value
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines elements from coumarin and thiazole, which are known for their pharmacological properties. Its molecular formula is , with a molecular weight of approximately 362.4 g/mol. The presence of both thiazole and coumarin moieties enhances its potential as a bioactive agent.
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of compounds similar to N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide. For instance, derivatives of thiazole have shown promising results against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (Aspergillus niger). These studies often employ methods such as the turbidimetric method to evaluate the effectiveness of these compounds against microbial pathogens .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study on similar thiazole-coumarin hybrids indicated significant activity against estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, molecular docking studies suggest that these compounds can effectively bind to target receptors involved in cancer progression .
Case Study 1: Antimicrobial Evaluation
In a study evaluating thiazole derivatives for antimicrobial activity, certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity against specific pathogens .
Case Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiazole-coumarin hybrids revealed that specific derivatives exhibited IC50 values in the low micromolar range against MCF7 cells. These findings support the hypothesis that structural diversity within this class of compounds can lead to improved therapeutic profiles .
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of coumarin-thiazole-sulfonamide hybrids. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
*Calculated based on molecular formula.
Key Insights:
The coumarin-thiazole scaffold, absent in and , offers fluorescence properties useful in bioimaging or probing enzyme interactions .
Synthetic Accessibility: Derivatives like the 4-methylbenzamide analog are synthesized in fewer steps (e.g., acetylation of 2-amino-4-(coumarin-3-yl)-thiazole) compared to the target compound, which likely requires sulfonylation of tetrahydroquinoline . The thiazolidinone-pyrazole hybrid involves multi-step click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition), which is more resource-intensive .
Crystallographic Behavior :
- Sulfonamide and coumarin groups in the target compound promote ordered crystal packing via N–H···O and C–H···π interactions, as observed in related structures refined using SHELX software .
- In contrast, methyl-substituted analogs (e.g., ) may exhibit lower melting points due to reduced intermolecular forces.
Biological Implications: The tetrahydroquinoline sulfonyl group may mimic natural substrates of sulfotransferases or kinases, whereas isoquinoline derivatives (e.g., ) could target neurotransmitter receptors due to structural similarity to alkaloids. Thiazolidinone-containing compounds (e.g., ) are established antidiabetic agents, suggesting divergent therapeutic applications compared to the coumarin-based target compound .
Biological Activity
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates multiple pharmacophoric elements, including a coumarin moiety, a thiazole ring, and a sulfonamide structure. The following sections will explore its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 454.51 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in the compound is crucial for its cytotoxic activity. For instance:
- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound may induce apoptosis through the modulation of apoptotic pathways by interacting with proteins such as Bcl-2 .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated:
- Inhibition of Pathogenic Microorganisms : Studies demonstrated that derivatives containing thiazole rings showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : Modifications in the phenoxy and sulfonamide groups were found to enhance antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated:
- Inhibition of Inflammatory Mediators : The compound demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on human breast cancer cells (MCF7). The results indicated:
| Treatment | IC50 (µM) | Mechanism |
|---|---|---|
| Compound | 5.6 | Induction of apoptosis via Bcl-2 inhibition |
| Doxorubicin | 6.0 | Standard chemotherapeutic agent |
The data suggest that the compound's mechanism involves disrupting mitochondrial integrity leading to cell death.
Case Study 2: Antimicrobial Activity
In a separate study focusing on antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings indicate that the compound holds promise as an antimicrobial agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
